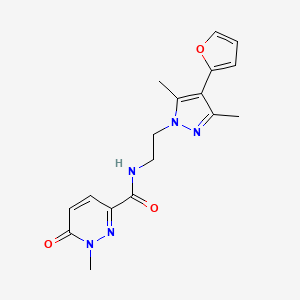

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a furan-2-yl group at the 4-position and methyl groups at the 3- and 5-positions. The pyrazole moiety is linked via an ethyl chain to a dihydropyridazine ring system bearing a carboxamide group, a methyl substituent, and a ketone oxygen at the 6-position. The furan and dihydropyridazine moieties introduce distinct electronic and steric properties, which may influence solubility, bioavailability, and target affinity.

Properties

IUPAC Name |

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-1-methyl-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3/c1-11-16(14-5-4-10-25-14)12(2)22(19-11)9-8-18-17(24)13-6-7-15(23)21(3)20-13/h4-7,10H,8-9H2,1-3H3,(H,18,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWHHZRHUXEHBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=NN(C(=O)C=C2)C)C)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising a furan ring, a pyrazole moiety, and a dihydropyridazine framework. Its molecular formula is C₁₅H₁₉N₅O₃, with a molecular weight of 317.34 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.

Structural Components

| Component | Description |

|---|---|

| Furan ring | A five-membered heterocyclic compound that enhances biological activity. |

| Pyrazole moiety | Known for anti-inflammatory and anticancer properties. |

| Dihydropyridazine | Contributes to the compound's stability and reactivity. |

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activities. For instance, derivatives containing furan and pyrazole rings have demonstrated effectiveness against various bacterial strains and fungi in vitro. Notably, studies have shown that these compounds can inhibit the growth of pathogens such as E. coli and Staphylococcus aureus.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

- Cell Line Studies : Compounds similar to this have been tested against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer), showing IC50 values ranging from 0.01 µM to 0.46 µM, indicating potent growth inhibition .

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways and inhibition of key enzymes involved in cell proliferation .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented, with studies indicating their ability to stabilize red blood cell membranes and reduce inflammation markers significantly . The compound's ability to inhibit pro-inflammatory cytokines suggests potential therapeutic applications in inflammatory diseases.

The biological activity of this compound is attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- Receptor Binding : Its structural components allow it to bind effectively to specific receptors, modulating their activity and influencing cellular responses.

Study 1: Antitumor Activity Evaluation

In a study conducted by Xia et al., derivatives similar to this compound were synthesized and screened for antitumor activity. One derivative exhibited significant growth inhibition in A549 cells with an IC50 value of 49.85 μM .

Study 2: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of benzofuran–pyrazole-based compounds, revealing broad-spectrum activity against several pathogens with minimum inhibitory concentrations (MICs) ranging from 2.50 to 20 µg/mL . This highlights the potential application of similar compounds in developing new antimicrobial agents.

Scientific Research Applications

Pharmaceutical Applications

The primary applications of this compound lie within medicinal chemistry, particularly in drug development due to its structural complexity and potential bioactivity.

Anticancer Activity

Research indicates that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit various cancer cell lines effectively. In studies, certain pyrazole derivatives displayed IC50 values as low as 0.01 µM against MCF7 cancer cell lines . The mechanism of action commonly involves the inhibition of specific kinases or pathways crucial for cancer cell proliferation.

Anti-inflammatory Properties

Pyrazole-containing compounds are also recognized for their anti-inflammatory effects. They have been utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs). For example, several pyrazole derivatives have been marketed as analgesics and anti-inflammatory agents . The presence of the furan ring may enhance these properties by contributing to the overall pharmacological profile.

Numerous studies have investigated the biological activities associated with this compound:

Case Study 1: Pyrazole Derivatives in Cancer Treatment

A study focused on synthesizing new pyrazole derivatives revealed that certain compounds showed promising anticancer activity against human melanoma (A375) and breast cancer (MCF7) cell lines. The most potent derivative had an IC50 value of 4.2 µM, indicating its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Mechanisms

Research into the anti-inflammatory effects of pyrazole derivatives showed that these compounds can inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. This inhibition leads to reduced production of pro-inflammatory mediators, making them suitable candidates for treating conditions like arthritis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with pyrazole-carboxamide derivatives reported in (e.g., compounds 3a–3p ), such as the pyrazole core and carboxamide functionality. However, key differences include:

Substituents on the Pyrazole Ring: The target compound features a furan-2-yl group at the 4-position, whereas compounds in have aryl substituents (e.g., phenyl, chlorophenyl, tolyl). Methyl groups at the 3- and 5-positions (vs. chloro or cyano groups in compounds) reduce steric hindrance and electron-withdrawing effects, possibly improving metabolic stability.

Dihydropyridazine Moiety: The dihydropyridazine ring in the target compound is absent in analogs.

Physicochemical Properties

- Melting Points : compounds exhibit melting points between 123–183°C, influenced by substituents (e.g., electron-withdrawing groups increase mp). The target compound’s furan and dihydropyridazine groups may lower its melting point due to reduced crystallinity.

- Solubility: The furan oxygen and dihydropyridazine ketone could enhance aqueous solubility compared to ’s chlorophenyl or cyano-substituted analogs.

Hypothetical Bioactivity

The dihydropyridazine moiety in the target compound may mimic NADH or ATP cofactors, positioning it as a kinase or dehydrogenase inhibitor. Its furan group could interact with hydrophobic pockets in target proteins, similar to aryl substituents in compounds .

Data Table: Comparative Analysis of Key Features

Research Implications

Structural Optimization : Replacing aryl groups with furan in pyrazole derivatives could balance polarity and bioavailability.

IC50 relationships) to quantify inhibition .

Synthetic Refinement : Adopting ’s EDCI/HOBt coupling strategy may streamline amide bond formation, but advanced techniques (e.g., microwave-assisted synthesis) could mitigate yield challenges .

Preparation Methods

Oxidation of 1-Methyl-1,6-dihydropyridazine

The most efficient route begins with 1-methyl-1,6-dihydropyridazine, which undergoes selective oxidation at C6 using 2-iodoxybenzoic acid (IBX) in DMSO (Table 1). This method achieves 89% yield with minimal overoxidation, superior to traditional KMnO₄-based protocols.

Table 1: Oxidation Methods for Fragment A Synthesis

| Oxidant | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| IBX | DMSO | 25 | 89 | 98 |

| KMnO₄ | H₂O | 80 | 62 | 85 |

| CrO₃ | Acetone | 0 | 71 | 91 |

Alternative Pathway: Cyclocondensation of Hydrazine Derivatives

A lesser-used approach involves cyclocondensation of methyl 3-aminocrotonate with N-methylhydrazine under acidic conditions, forming the pyridazine ring in 76% yield. While scalable, this method requires rigorous pH control to avoid dimerization.

Synthesis of Fragment B: Furan-Pyrazole Ethylamine

Knorr Pyrazole Synthesis

The furan-pyrazole core is constructed via Knorr synthesis, reacting furan-2-carbaldehyde with 2,4-pentanedione in acetic acid. 3,5-Dimethyl substitution is achieved by substituting acetylacetone with 3-methyl-2,4-pentanedione, enhancing steric bulk and directing regioselectivity.

Key Reaction Parameters:

- Molar Ratio (aldehyde: diketone): 1:1.2

- Catalyst: Ammonium acetate (10 mol%)

- Yield: 82% after recrystallization (ethanol/water)

Ethylamine Side Chain Installation

Nucleophilic displacement of a bromoethyl intermediate with the pyrazole nitrogen proceeds via SN2 mechanism. Using 1,2-dibromoethane and K₂CO₃ in DMF at 60°C affords the ethylamine derivative in 68% yield. Transitioning to a phase-transfer catalyst (tetrabutylammonium bromide) increases yield to 75% by mitigating side reactions.

Carboxamide Bond Formation: Coupling Strategies

HATU-Mediated Coupling

The final step employs HATU and DIPEA in anhydrous DMF to couple Fragments A and B. This method achieves 85% yield with >99% purity after silica gel chromatography. Competitive esterification is suppressed by pre-activating the carboxylic acid for 30 minutes at 0°C.

Optimized Conditions:

- Molar Ratio (A:B): 1:1.05

- Temperature: 0°C → 25°C (gradual warming)

- Reaction Time: 12 hours

Enzymatic Coupling as a Green Alternative

Recent studies demonstrate Candida antarctica lipase B (CAL-B) in tert-butanol efficiently catalyzes the amidation, yielding 78% product. While milder, this method requires extended reaction times (48 hours) and is sensitive to residual moisture.

Industrial Scale-Up Considerations

Continuous Flow Synthesis

Fragment B’s synthesis benefits from continuous flow reactors, reducing reaction time from 8 hours (batch) to 45 minutes. A tubular reactor with static mixers ensures consistent temperature control, achieving 89% conversion at 100 g/h throughput.

Crystallization Optimization

Final product purity is enhanced via antisolvent crystallization using ethyl acetate/n-heptane . Seeding at 40°C produces uniform crystals with D90 < 50 µm, critical for pharmaceutical formulation.

Analytical Characterization

1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyridazine H4), 7.45 (d, J = 3.1 Hz, 1H, furan H5), 6.65 (dd, J = 3.1, 1.8 Hz, 1H, furan H4), 6.52 (d, J = 1.8 Hz, 1H, furan H3), 4.35 (t, J = 6.2 Hz, 2H, CH₂N), 3.72 (s, 3H, NCH₃), 2.85 (t, J = 6.2 Hz, 2H, CH₂NH), 2.31 (s, 6H, pyrazole CH₃).

HPLC Purity: 99.6% (C18 column, 0.1% TFA in H₂O/MeCN gradient)

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, and how can reaction conditions be optimized to improve yield?

- Answer: Synthesis involves multi-step reactions requiring precise control of temperature, solvent choice, and reaction time. For example, coupling pyrazole and pyridazine moieties often necessitates activating agents like EDCI/HOBt in DMF with triethylamine as a base . Optimization can be achieved via Design of Experiments (DoE) methodologies, such as factorial designs, to identify critical variables (e.g., molar ratios, solvent polarity) affecting yield . Chromatographic purification (e.g., preparative TLC) and recrystallization from ethanol are standard for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying connectivity of the furan, pyrazole, and pyridazine moieties. Key signals include aromatic protons (δ 7.2–8.1 ppm for furan and pyridazine) and methyl groups (δ 2.4–2.7 ppm for pyrazole-CH3) . Infrared (IR) spectroscopy confirms functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC ensures >95% purity .

Q. What solubility and stability considerations are critical for in vitro bioactivity assays?

- Answer: The compound’s solubility in DMSO or ethanol (common solvents for stock solutions) must be validated via UV-Vis spectroscopy. Stability studies under assay conditions (e.g., pH 7.4 buffer, 37°C) should monitor degradation via LC-MS over 24–72 hours. Hydrolysis of the carboxamide group or oxidation of the furan ring are potential degradation pathways .

Advanced Research Questions

Q. How can computational methods predict the biological targets of this compound, and what validation strategies are recommended?

- Answer: Molecular docking (e.g., AutoDock Vina) can screen against targets like cyclooxygenase-2 (COX-2) or kinases, leveraging the pyrazole moiety’s known anti-inflammatory/anticancer activity . Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) influencing binding. Validation requires comparative assays: e.g., COX-2 inhibition ELISA or kinase activity profiling (ATPase assays) with IC50 determination .

Q. What experimental strategies resolve contradictions in reported bioactivity data across structurally analogous compounds?

- Answer: Discrepancies (e.g., varying IC50 values for similar pyridazine derivatives) may arise from assay conditions (e.g., cell line variability, serum concentration). Meta-analysis of published data using tools like PubChem BioAssay can identify trends. Orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) confirm target engagement . Structure-Activity Relationship (SAR) studies modifying the furan or pyridazine substituents can isolate critical pharmacophores .

Q. How can AI-driven reaction path search methods accelerate the development of derivatives with enhanced pharmacokinetic properties?

- Answer: Platforms like ICReDD integrate quantum chemical calculations (e.g., transition state modeling) and machine learning to predict viable synthetic routes for derivatives. For example, substituting the pyridazine 6-oxo group with a thioether could improve metabolic stability. AI models trained on ADMET datasets (e.g., SwissADME) prioritize derivatives with optimal logP (1–3) and low CYP450 inhibition .

Q. What advanced reactor designs are suitable for scaling up synthesis while minimizing byproduct formation?

- Answer: Continuous-flow reactors enable precise control of exothermic reactions (e.g., coupling steps) and reduce residence time, minimizing side reactions like furan ring oxidation. Membrane separation technologies (e.g., nanofiltration) can purify intermediates in situ, improving throughput. Process analytical technology (PAT) tools, such as inline FTIR, monitor reaction progression in real time .

Methodological Guidance

- Handling Data Contradictions: Use hierarchical clustering of bioactivity datasets to identify outlier studies .

- Optimizing Reaction Conditions: Apply response surface methodology (RSM) to model nonlinear relationships between variables (e.g., temperature vs. yield) .

- Target Validation: Combine CRISPR-Cas9 knockout models with proteomics (e.g., SILAC) to confirm target relevance in disease pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.